

Commercial availability of (R)-N-Boc-2-phenylpyrrolidine

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Compound of Interest

Compound Name: (R)-N-Boc-2-phenylpyrrolidine

Cat. No.: B069864

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An In-Depth Technical Guide to the Commercial Availability and Synthesis of (R)-N-Boc-2-phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 2-phenylpyrrolidine-1-carboxylate, commonly referred to as **(R)-N-Boc-2-phenylpyrrolidine** (CAS Number: 174311-02-5), is a chiral heterocyclic compound of significant value in medicinal chemistry and asymmetric synthesis.^[1] Its rigid pyrrolidine scaffold, combined with the stereodefined phenyl group at the C2 position, makes it a crucial building block for a variety of biologically active molecules and a precursor for potent chiral ligands.^{[2][3]} The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences.^[4] This guide provides a comprehensive overview of its commercial availability, procurement strategies, benchmark synthetic protocols for in-house preparation, and standard characterization methods to ensure quality and purity for research and development applications.

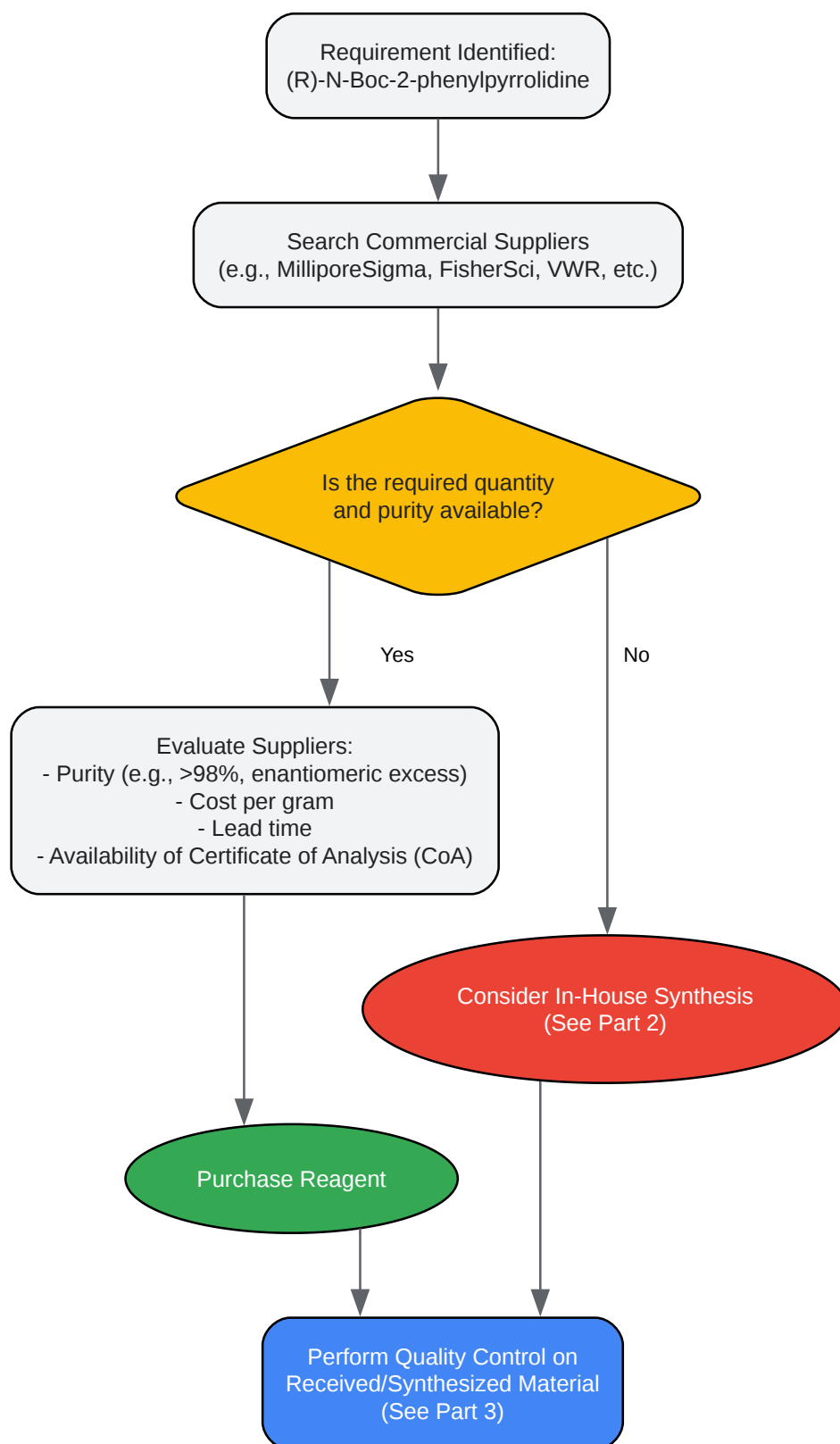
Part 1: Commercial Availability and Supplier Analysis

(R)-N-Boc-2-phenylpyrrolidine is generally available from a range of fine chemical suppliers, positioning it as a specialty reagent rather than a bulk commodity. Its availability is primarily

geared towards research and development scales, from milligrams to hundreds of grams. For kilogram-scale manufacturing, sourcing may require custom synthesis agreements with larger contract manufacturing organizations (CMOs).

Procurement Decision Workflow

When sourcing this reagent, researchers must balance cost, purity, and lead time. The following workflow provides a logical framework for procurement decisions.



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Caption: Procurement decision workflow for **(R)-N-Boc-2-phenylpyrrolidine**.

Supplier Data Summary

The following table summarizes the availability of **(R)-N-Boc-2-phenylpyrrolidine** from various representative suppliers. Purity and available quantities are key differentiators.

Supplier	Typical Purity	Typical Pack Sizes	CAS Number
MilliporeSigma (Aldrich)	≥97%	1 g, 5 g	174311-02-5
Chem-Impex International	≥98% (HPLC)	100 mg, 250 mg, 1 g, 5 g	174311-02-5
ChemicalBook	Varies by Lister	Varies by Lister	174311-02-5
Bide Pharmatech Ltd.	>98%	1 g, 5 g, 10 g, 25 g	174311-02-5
Labnetwork Inc.	>95%	1 g, 5 g, 10 g	174311-02-5

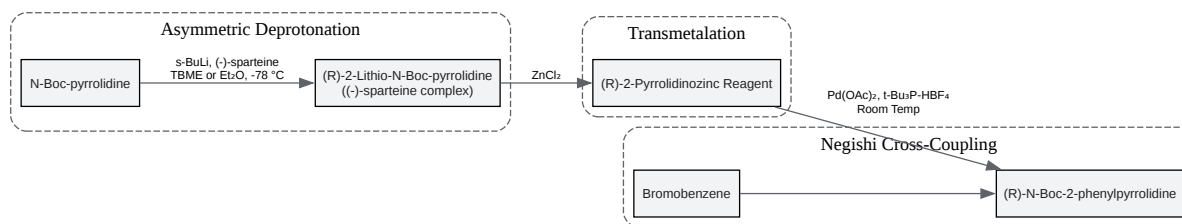
Note: This table is representative and not exhaustive. Availability and sizing are subject to change. Researchers should always verify with the specific vendor.

Part 2: Synthetic Protocols for In-House Preparation

When commercial sources are not viable due to cost, scale, or lead time, in-house synthesis is a practical alternative. The most authoritative and widely cited method for preparing enantioenriched **(R)-N-Boc-2-phenylpyrrolidine** is based on the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a palladium-catalyzed Negishi cross-coupling reaction.^{[5][6]}

Core Synthetic Strategy: Asymmetric Lithiation-Negishi Coupling

This strategy leverages a chiral ligand, typically (-)-sparteine, to direct the deprotonation of the prochiral C2 position of N-Boc-pyrrolidine. The resulting configurationally stable organolithium species is then transmetalated to a more robust organozinc reagent, which undergoes a stereoretentive cross-coupling with an aryl halide.



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Caption: Key stages of the asymmetric synthesis of **(R)-N-Boc-2-phenylpyrrolidine**.

Detailed Experimental Protocol

This protocol is adapted from the highly-cited work by Campos, Klapars, and colleagues.[6] It provides a reliable method for achieving high yield and excellent enantioselectivity.

Materials:

- N-Boc-pyrrolidine
- sec-Butyllithium (*s*-BuLi) in cyclohexane (typically ~1.4 M)
- (-)-Sparteine
- Anhydrous Zinc Chloride (ZnCl₂)
- Palladium(II) Acetate (Pd(OAc)₂)
- Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
- Bromobenzene
- Anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME)

- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

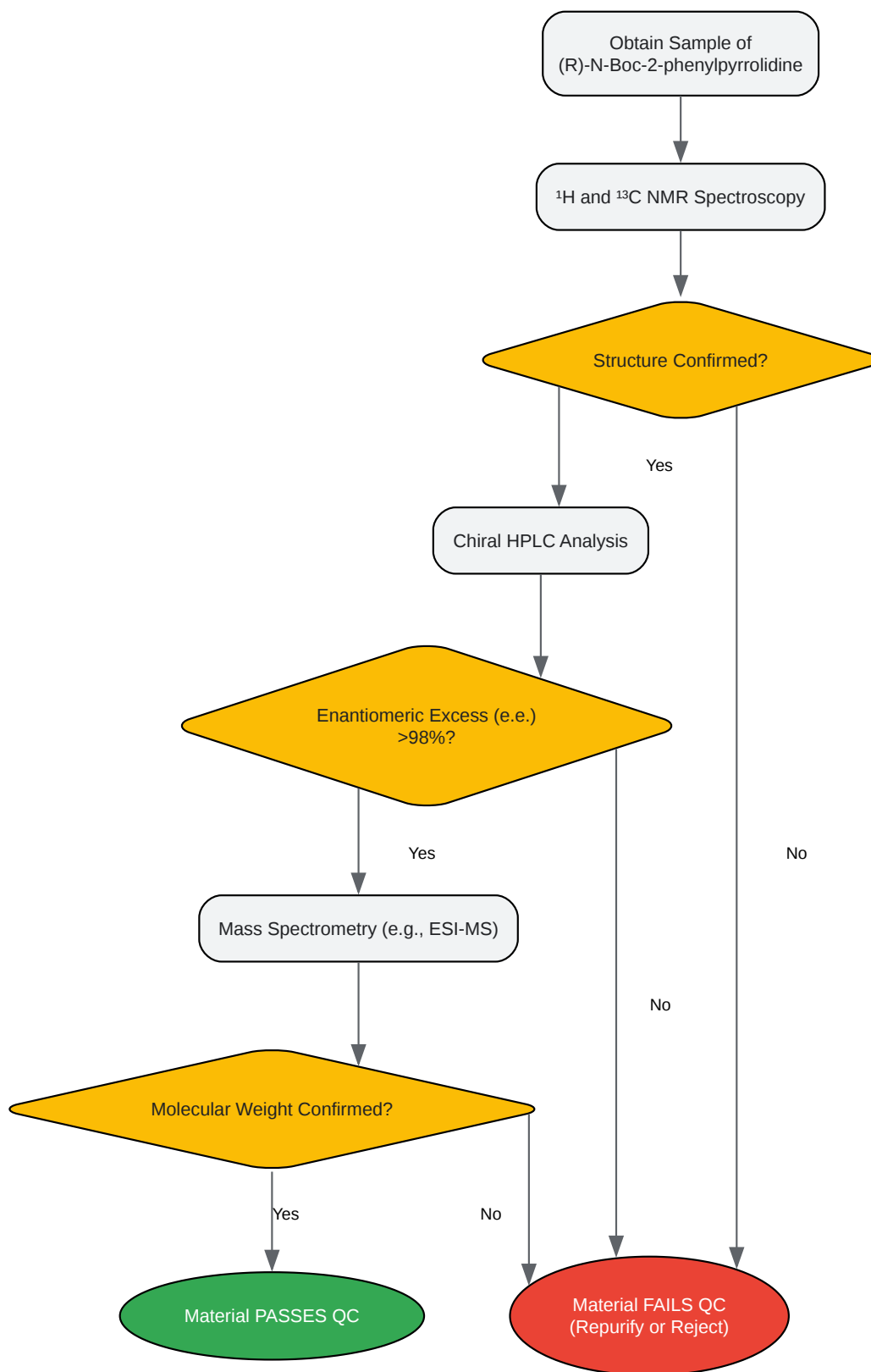
- Generation of the Organolithium Species:
 - To a flame-dried, argon-purged flask, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous Et_2O or TBME at $-78\text{ }^\circ\text{C}$.
 - Add (-)-sparteine (1.2 equiv) to the solution.
 - Slowly add s-BuLi (1.2 equiv) dropwise, maintaining the temperature at $-78\text{ }^\circ\text{C}$.
 - Stir the resulting solution for 1-3 hours at $-78\text{ }^\circ\text{C}$. The formation of the lithiated species is critical and temperature control is paramount to prevent racemization.
- Transmetalation to the Organozinc Reagent:
 - In a separate flask, suspend anhydrous ZnCl_2 (1.3 equiv) in anhydrous THF and stir until dissolved or well-suspended.
 - Transfer the ZnCl_2 solution via cannula to the organolithium solution at $-78\text{ }^\circ\text{C}$.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. This step generates the stereochemically rigid organozinc intermediate.^[6]
- Palladium-Catalyzed Cross-Coupling:
 - In a separate flask, prepare the palladium catalyst by dissolving $\text{Pd}(\text{OAc})_2$ (0.05 equiv) and t-Bu₃P-HBF₄ (0.10 equiv) in anhydrous THF.

- Add bromobenzene (1.5 equiv) to the organozinc solution, followed by the catalyst solution.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH_4Cl .
 - Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **(R)-N-Boc-2-phenylpyrrolidine** as a solid or viscous oil.

Part 3: Quality Control and Characterization

Whether purchased commercially or synthesized in-house, rigorous analytical characterization is essential to confirm the identity, chemical purity, and enantiomeric excess of **(R)-N-Boc-2-phenylpyrrolidine**.

Standard QC Workflow



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Caption: Standard quality control workflow for **(R)-N-Boc-2-phenylpyrrolidine**.

Analytical Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. Key ^1H NMR signals include the Boc group protons (~1.5 ppm), the pyrrolidine ring protons (multiplets, ~1.8-4.0 ppm), and the phenyl group protons (~7.2-7.4 ppm).
- Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (e.e.). A chiral stationary phase (e.g., Chiralcel OD-H or similar) is used with a mobile phase typically consisting of a hexane/isopropanol mixture. The two enantiomers will have distinct retention times, allowing for accurate quantification.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or similar soft ionization techniques are used to confirm the molecular weight ($\text{C}_{15}\text{H}_{21}\text{NO}_2$, MW: 247.33 g/mol).^[1] The observation of the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ ion confirms the identity of the compound.

Conclusion

(R)-N-Boc-2-phenylpyrrolidine is a readily accessible, high-value chiral building block for researchers in drug discovery and organic synthesis. While commercially available from numerous suppliers in research-grade quantities, its straightforward, albeit technical, asymmetric synthesis via lithiation-Negishi coupling provides a reliable and cost-effective alternative for larger-scale needs or when commercial sources are unavailable. Adherence to rigorous quality control protocols is essential to ensure that the material, whether purchased or synthesized, meets the high standards of purity and enantioselectivity required for its demanding applications.

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